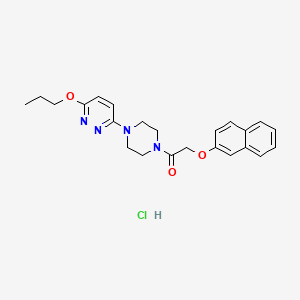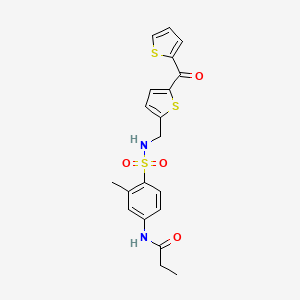
N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring a propionamide group attached to a phenyl ring, which is further substituted with a sulfonamide group linked to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative. This can be achieved through the reaction of thiophene-2-carboxylic acid with appropriate reagents to form the thiophene-2-carbonyl chloride.
Coupling Reaction: The thiophene-2-carbonyl chloride is then reacted with 5-thiophenemethylamine to form the intermediate N-(5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine.
Sulfonamide Formation: The intermediate is then reacted with 3-methyl-4-aminophenylpropionamide in the presence of a sulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group suggests potential applications as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, indicating possible antibacterial properties.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents, including antibiotics and diuretics.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide exerts its effects likely involves interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting the enzyme and disrupting folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Thiophene-2-carboxamide:
N-(4-sulfamoylphenyl)acetamide: Another sulfonamide with a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide is unique due to its combination of a thiophene moiety with a sulfonamide group, providing a distinct set of chemical and biological properties not found in simpler analogs. This combination allows for a broader range of applications and interactions with biological targets.
Properties
IUPAC Name |
N-[3-methyl-4-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,21H,3,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMGCDAGAOSVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
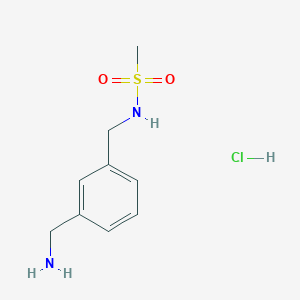
![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B2603081.png)
![1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2603082.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2603083.png)
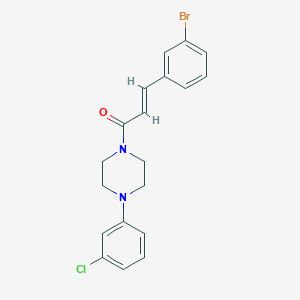
![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2603087.png)
![(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B2603093.png)
![1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2603094.png)
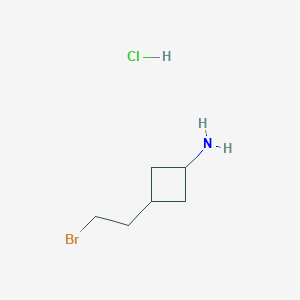
![3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2603097.png)
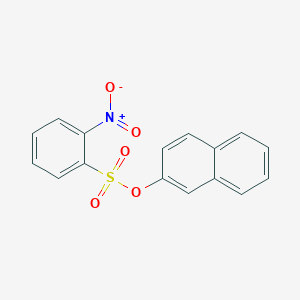
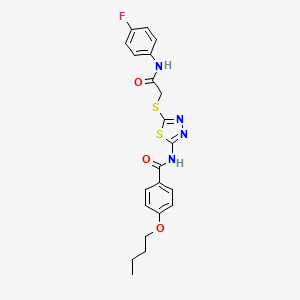
![3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603101.png)
